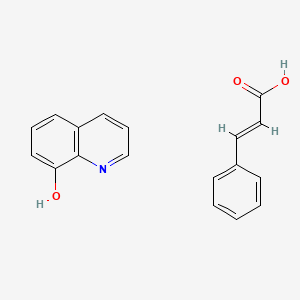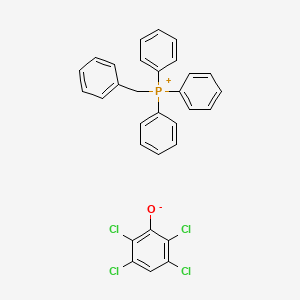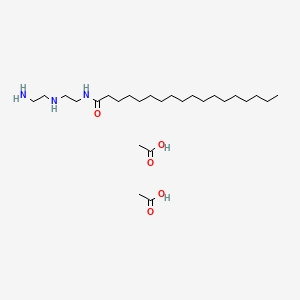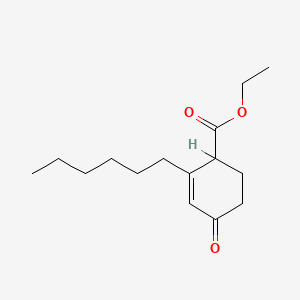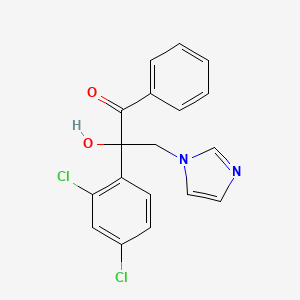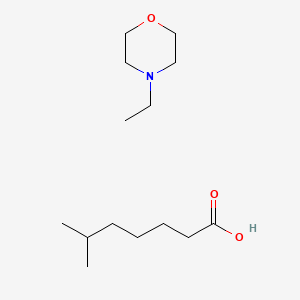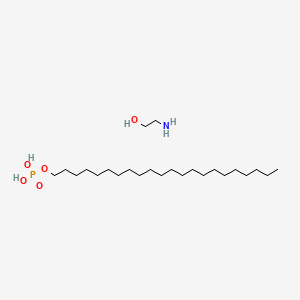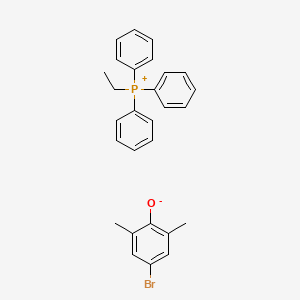
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28BrOP It is known for its unique structure, which combines a brominated phenolate with an ethyl(triphenyl)phosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenolate ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom or the phenolate ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenolates, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can participate in hydrogen bonding and other interactions, while the ethyl(triphenyl)phosphanium group can engage in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2,6-dimethylphenol: A precursor in the synthesis of the compound.
Ethyl(triphenyl)phosphonium bromide: Another precursor used in the synthesis.
2,6-dimethylphenol: A structurally similar compound without the bromine atom
Uniqueness
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combination of a brominated phenolate and an ethyl(triphenyl)phosphanium group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
93841-02-2 |
|---|---|
Fórmula molecular |
C28H28BrOP |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C8H9BrO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
IDKGQVCGJOYSNK-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


